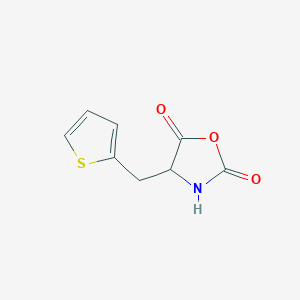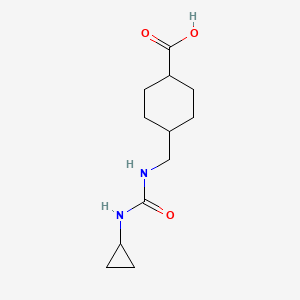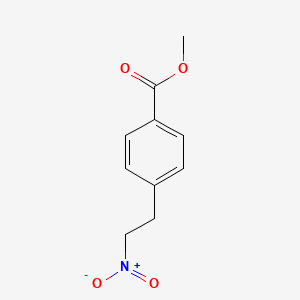![molecular formula C21H24N4O4S B11715382 N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid ist eine komplexe organische Verbindung mit einem Biphenyl-Kern, an den verschiedene funktionelle Gruppen gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Michael-Addition einer Nitrilgruppe an ein Pyrrolderivat, gefolgt von einer weiteren Funktionalisierung, um die Nitro- und Sulfonamidgruppen einzuführen . Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren wie KF/Aluminiumoxid und milde Bedingungen, um die Integrität empfindlicher funktioneller Gruppen zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und automatisierten Synthesetechniken beinhalten, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Addition: Die Nitrilgruppe kann Additionsreaktionen mit Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während eine nucleophile Substitution an der Sulfonamidgruppe verschiedene substituierte Sulfonamide erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird auf sein Potenzial als therapeutisches Mittel bei verschiedenen Krankheiten untersucht.
Wirkmechanismus
Der Mechanismus, durch den N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-(2-Cyanoethyl)-4'-Nitro-N-[2-(Pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamid ist aufgrund seiner Kombination aus funktionellen Gruppen einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Sein Biphenyl-Kern sorgt für strukturelle Steifigkeit, während die Nitril-, Nitro- und Sulfonamidgruppen eine vielfältige Reaktivität und das Potenzial zur Funktionalisierung bieten.
Eigenschaften
Molekularformel |
C21H24N4O4S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O4S/c22-12-3-15-24(17-16-23-13-1-2-14-23)30(28,29)21-10-6-19(7-11-21)18-4-8-20(9-5-18)25(26)27/h4-11H,1-3,13-17H2 |
InChI-Schlüssel |
GBDMNGZOMMGTFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

